

^{13}C NMR of ethyl (2S)-2-hydroxypent-4-enoate

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Compound of Interest

Compound Name: ethyl (2S)-2-hydroxypent-4-enoate

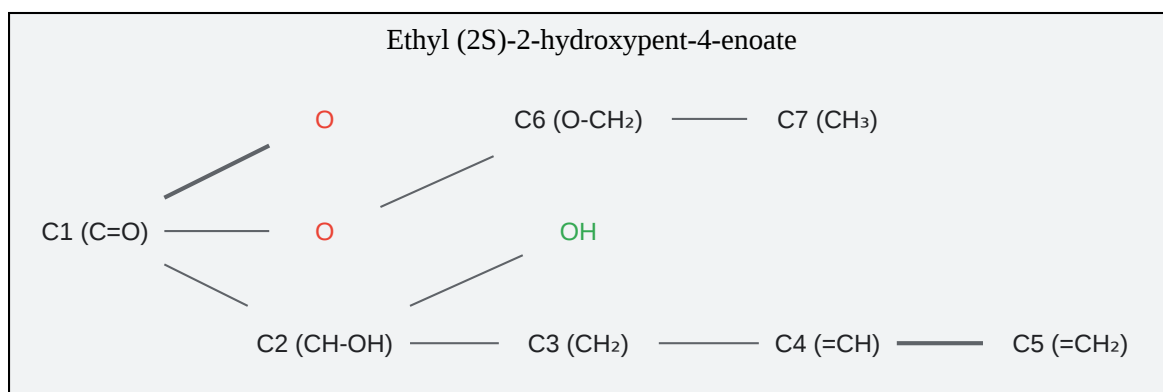
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Molecular Structure and Carbon Environment

Ethyl (2S)-2-hydroxypent-4-enoate possesses a five-carbon backbone with key functional groups that influence the chemical shifts observed in its ^{13}C NMR spectrum. These include an ethyl ester, a secondary alcohol at the chiral center (C2), and a terminal alkene. The unique electronic environment of each of the seven carbon atoms in the molecule gives rise to a distinct signal in the ^{13}C NMR spectrum.

A diagram illustrating the molecular structure with numbered carbon atoms is provided below to facilitate the correlation of chemical shifts with their corresponding nuclei.



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Caption: Molecular structure of **ethyl (2S)-2-hydroxypent-4-enoate**.

¹³C NMR Spectral Data

The following table summarizes the assigned ¹³C NMR chemical shifts for **ethyl (2S)-2-hydroxypent-4-enoate**. The data is compiled from typical values for similar structures and available spectral information.

Carbon Atom	Chemical Shift (δ) in ppm	Carbon Environment
C1	~170.5	Carbonyl (Ester)
C2	~70-75	Methine (CH-OH)
C3	~35-40	Methylene (Allylic)
C4	~130-135	Alkene (=CH)
C5	~115-120	Alkene (=CH ₂)
C6	~60-65	Methylene (O-CH ₂)
C7	~10-15	Methyl (CH ₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the NMR analysis.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of **ethyl (2S)-2-hydroxypent-4-enoate**.

3.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **ethyl (2S)-2-hydroxypent-4-enoate**.
- **Solvent Selection:** Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this compound.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

- **Internal Standard (Optional):** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a small amount can be added.

3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ^{13}C NMR experiment on a standard NMR spectrometer (e.g., 400 or 500 MHz).

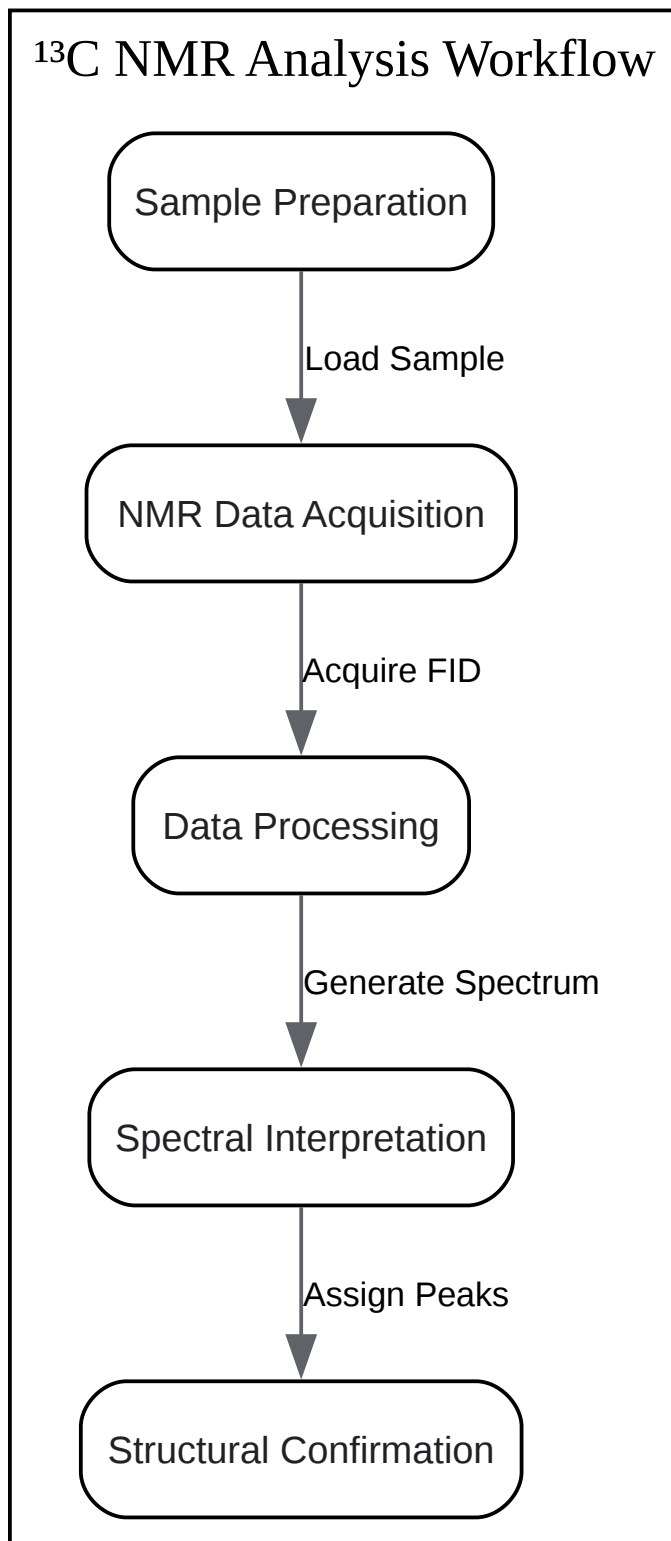
Parameter	Typical Value
Spectrometer Frequency	100 or 125 MHz
Pulse Program	Standard ^{13}C observe with proton decoupling
Acquisition Time	1-2 seconds
Relaxation Delay (D1)	2-5 seconds
Number of Scans	128 to 1024 (or more, depending on concentration)
Spectral Width	0 to 200 ppm
Temperature	298 K (25 °C)

3.3. Data Processing

- **Fourier Transformation:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- **Phase Correction:** Manually or automatically correct the phase of the spectrum.
- **Baseline Correction:** Apply a baseline correction to ensure a flat baseline.
- **Referencing:** Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak.
- **Peak Picking and Integration:** Identify and list the chemical shifts of all peaks.

Logical Workflow for Spectral Analysis

The process of obtaining and interpreting the ^{13}C NMR spectrum of **ethyl (2S)-2-hydroxypent-4-enoate** can be summarized in the following workflow.



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Caption: Workflow for ^{13}C NMR analysis.

This technical guide provides a foundational understanding of the ^{13}C NMR spectroscopy of **ethyl (2S)-2-hydroxypent-4-enoate**. For more specific applications or advanced analyses, further two-dimensional NMR experiments, such as HSQC and HMBC, may be employed for unambiguous signal assignments.

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